Monofunctional Alkylation Mechanism Confers 900–2400-Fold Lower Cytotoxicity than Bifunctional HN2 in Mammalian Cells
In 9L rat glioblastoma cells, the bifunctional nitrogen mustard bis(2-chloroethyl)methylamine (HN2) was 900–2400 times more cytotoxic on an equimolar basis than monofunctional mustards—bis(ethyl)-2-chloroethylamine and bis(methyl)-2-chloroethylamine—which, like N-(2-Chloroethyl)-N-hexyl-1-hexanamine, possess only a single 2-chloroethyl group [1]. The monofunctional mustards induced no detectable DNA interstrand cross-links, whereas HN2 produced high levels of cross-links, establishing that the differential cytotoxicity is attributable to the cross-link lesion rather than alkylation reactivity per se [1]. Alkylating activity measured by 4-(p-nitrobenzyl)pyridine reactivity differed by only ~4-fold across the compounds, insufficient to explain the 900–2400-fold cytotoxicity gap [1].
Supports monoadduct-driven endpoint analysis without cross-link confounding
Data to verify in target cell model; class-level inference from 9L cells
| Evidence Dimension | Molar cytotoxicity in 9L cells |
|---|---|
| Target Compound Data | Monofunctional mustards (class): low cytotoxicity; no interstrand cross-links detected |
| Comparator Or Baseline | Bifunctional HN2: 900–2400× more cytotoxic; high interstrand cross-link levels |
| Quantified Difference | 900–2400-fold lower cytotoxicity for monofunctional mustards vs. bifunctional HN2 |
| Conditions | 9L rat glioblastoma cell line; equimolar treatment; cytotoxicity and SCE induction measured |
Why This Matters
For researchers studying the contribution of DNA monoadducts versus cross-links to cell death, this compound provides the monofunctional lesion spectrum without the confounding dominance of cross-link-driven cytotoxicity that overwhelms signal in bifunctional mustard experiments.
- [1] Tokuda, K., & Bodell, W. J. (1987). Cytotoxicity and sister chromatid exchanges in 9L cells treated with monofunctional and bifunctional nitrogen mustards. Carcinogenesis, 8(11), 1697–1701. doi:10.1093/carcin/8.11.1697 View Source
